molecular formula C3H3BrN2S B1281710 5-Bromo-3-methyl-1,2,4-thiadiazole CAS No. 54681-68-4

5-Bromo-3-methyl-1,2,4-thiadiazole

Cat. No. B1281710
CAS RN: 54681-68-4
M. Wt: 179.04 g/mol
InChI Key: LRFYFSQFLKUMEP-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,2,4-thiadiazole is a heterocyclic organic compound with the molecular formula C4H5BrN2S . It is part of the thiadiazole class of compounds and contains a bromine atom, a methyl group, and a nitrogen-sulfur ring .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methyl-1,2,4-thiadiazole is characterized by a five-membered ring containing one sulfur atom and two nitrogen atoms . The presence of a bromine atom and a methyl group further characterizes this compound .


Physical And Chemical Properties Analysis

5-Bromo-3-methyl-1,2,4-thiadiazole has a molecular weight of 179.04 g/mol . It is characterized by a topological polar surface area of 54 Ų and a complexity of 70 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .

Scientific Research Applications

Organic Synthesis

“5-Bromo-3-methyl-1,2,4-thiadiazole” is used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds, contributing to the diversity and complexity of chemical structures.

Ligand for Metal Ions

This compound can act as a ligand, forming coordination compounds with metal ions . These complexes can be used in various fields, including catalysis and materials science.

Electronic Structure Studies

“5-Bromo-3-methyl-1,2,4-thiadiazole” and its derivatives have been used in studies of electronic structure and electron delocalization . Understanding these properties is crucial for the design of electronic devices and materials.

C-H Direct Arylation Reactions

This compound has been involved in palladium-catalyzed C-H direct arylation reactions . This type of reaction is a powerful tool in organic synthesis, allowing for the direct functionalization of carbon-hydrogen bonds.

Aromatic Nucleophilic and Cross-Coupling Reactions

“5-Bromo-3-methyl-1,2,4-thiadiazole” can participate in aromatic nucleophilic and cross-coupling reactions . These reactions are fundamental in the synthesis of biologically active compounds and materials.

Safety and Hazards

5-Bromo-3-methyl-1,2,4-thiadiazole is classified as having acute toxicity (oral, dermal, and inhalation), skin irritation, eye irritation, and specific target organ toxicity (single exposure, respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Thiadiazole derivatives, including 5-Bromo-3-methyl-1,2,4-thiadiazole, have been the subject of extensive research due to their broad spectrum of biological activities . Future research directions may include the design and synthesis of new series of thiadiazole derivatives to enhance their cytotoxic activity , and the exploration of their various biological activities .

properties

IUPAC Name

5-bromo-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFYFSQFLKUMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512945
Record name 5-Bromo-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-1,2,4-thiadiazole

CAS RN

54681-68-4
Record name 5-Bromo-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-1,2,4-thiadiazole
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